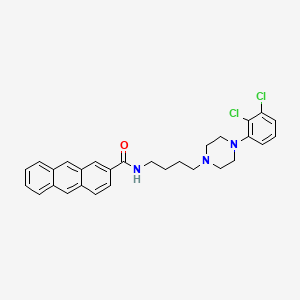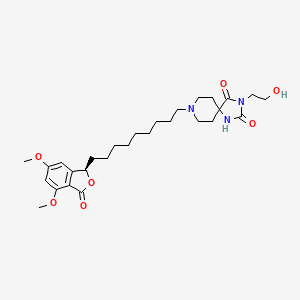
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(9-((1R)-1,3-dihydro-4,6-dimethoxy-3-oxo-1-isobenzofuranyl)nonyl)-3-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNP-60502 is a compound initially developed by Sumitomo Pharma Co., Ltd. It functions as an AMPK agonist, targeting AMP-activated protein kinase (AMPK). This compound is primarily explored for its potential therapeutic applications in endocrinology and metabolic diseases, including diabetes mellitus and metabolic syndrome .
Métodos De Preparación
The preparation of DNP-60502 involves synthetic routes that include dynamic nuclear polarization (DNP) techniques. These methods enhance the sensitivity of nuclear magnetic resonance (NMR) spectroscopy, which is crucial for the detailed analysis of the compound’s structure and properties . Industrial production methods for DNP-60502 are still under development, with ongoing research focusing on optimizing the synthesis process to achieve higher yields and purity.
Análisis De Reacciones Químicas
DNP-60502 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2,4-dinitrophenylhydrazine, which reacts with aldehydes and ketones to form yellow or red-orange precipitates . The major products formed from these reactions are 2,4-dinitrophenylhydrazones, which are crystalline materials with well-defined melting points .
Aplicaciones Científicas De Investigación
DNP-60502 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of AMPK activation and its effects on cellular metabolism. In biology, DNP-60502 is explored for its potential to regulate metabolic pathways and improve insulin sensitivity. In medicine, it is investigated for its therapeutic potential in treating metabolic diseases such as diabetes and obesity . Additionally, DNP-60502 has industrial applications in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of DNP-60502 involves the activation of AMPK, a key regulator of cellular energy homeostasis. By activating AMPK, DNP-60502 enhances glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced lipid accumulation . The molecular targets of DNP-60502 include various enzymes and proteins involved in metabolic pathways, such as acetyl-CoA carboxylase and glucose transporter 4 .
Comparación Con Compuestos Similares
DNP-60502 is unique compared to other AMPK agonists due to its specific molecular structure and mechanism of action. Similar compounds include AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) and metformin, both of which also activate AMPK but through different pathways . DNP-60502’s distinct properties make it a promising candidate for further research and development in the field of metabolic disease treatment.
Propiedades
Número CAS |
1007399-87-2 |
|---|---|
Fórmula molecular |
C28H41N3O7 |
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
8-[9-[(1R)-4,6-dimethoxy-3-oxo-1H-2-benzofuran-1-yl]nonyl]-3-(2-hydroxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C28H41N3O7/c1-36-20-18-21-22(38-25(33)24(21)23(19-20)37-2)10-8-6-4-3-5-7-9-13-30-14-11-28(12-15-30)26(34)31(16-17-32)27(35)29-28/h18-19,22,32H,3-17H2,1-2H3,(H,29,35)/t22-/m1/s1 |
Clave InChI |
SPHZLCCNIAMMKM-JOCHJYFZSA-N |
SMILES isomérico |
COC1=CC2=C(C(=C1)OC)C(=O)O[C@@H]2CCCCCCCCCN3CCC4(CC3)C(=O)N(C(=O)N4)CCO |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=O)OC2CCCCCCCCCN3CCC4(CC3)C(=O)N(C(=O)N4)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
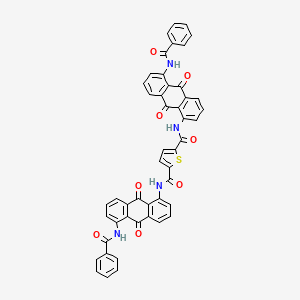
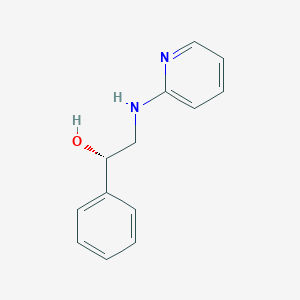
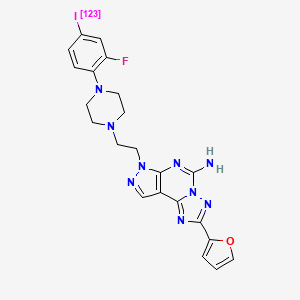
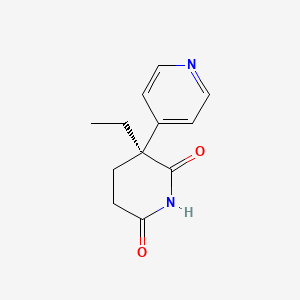
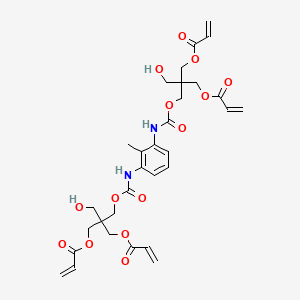

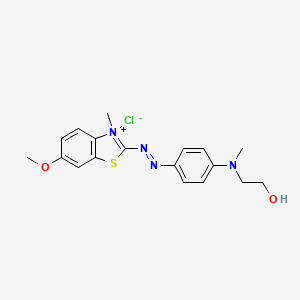
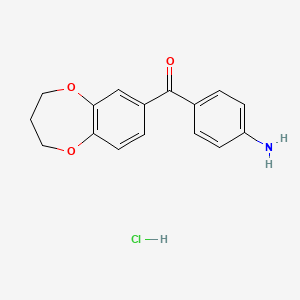

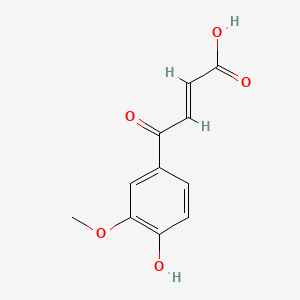
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)
